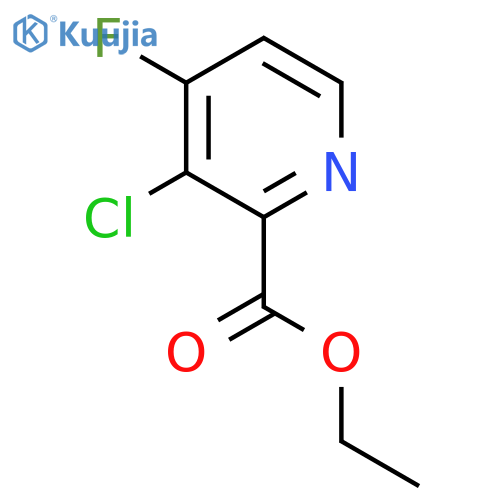Cas no 1807269-10-8 (Ethyl 3-chloro-4-fluoropicolinate)

1807269-10-8 structure
商品名:Ethyl 3-chloro-4-fluoropicolinate
CAS番号:1807269-10-8
MF:C8H7ClFNO2
メガワット:203.598084688187
CID:4902452
Ethyl 3-chloro-4-fluoropicolinate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-chloro-4-fluoropicolinate
-
- インチ: 1S/C8H7ClFNO2/c1-2-13-8(12)7-6(9)5(10)3-4-11-7/h3-4H,2H2,1H3
- InChIKey: LEVWZAOLHAMFQT-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CN=C1C(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.2
Ethyl 3-chloro-4-fluoropicolinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010736-1g |
Ethyl 3-chloro-4-fluoropicolinate |
1807269-10-8 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
| Alichem | A029010736-250mg |
Ethyl 3-chloro-4-fluoropicolinate |
1807269-10-8 | 95% | 250mg |
$931.00 | 2022-03-31 |
Ethyl 3-chloro-4-fluoropicolinate 関連文献
-
1. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Ping Tong Food Funct., 2020,11, 628-639
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1807269-10-8 (Ethyl 3-chloro-4-fluoropicolinate) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
